molecular formula C19H18N4O3 B2527108 N-(4-acetylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 878734-46-4

N-(4-acetylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2527108
CAS No.: 878734-46-4
M. Wt: 350.378
InChI Key: QNLLNCHNJCQVQZ-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a methyl group at position 5, a 4-methoxyphenyl group at position 1, and a 4-acetylphenyl carboxamide moiety at position 2. Its molecular formula is C₁₉H₁₇N₅O₃, and it has a molecular weight of 375.38 g/mol. The compound’s structure is defined by the IUPAC name and confirmed via spectroscopic methods (e.g., ¹H NMR, IR) and crystallography in related analogs .

The compound shares structural homology with pharmacologically active triazoles, such as anticonvulsants and antibiotics, due to its heterocyclic core and substituent diversity. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions, as seen in related triazole-carboxamide derivatives .

Properties

IUPAC Name

N-(4-acetylphenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-12-18(19(25)20-15-6-4-14(5-7-15)13(2)24)21-22-23(12)16-8-10-17(26-3)11-9-16/h4-11H,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLLNCHNJCQVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: Used in the development of advanced materials such as polymers and nanomaterials.

    Industrial Chemistry: Employed as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The triazole ring is known to interact with biological macromolecules, potentially disrupting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazole-carboxamides are highly dependent on substituent variations. Below is a comparative analysis of key analogs:

Compound Name Key Substituents Synthesis Yield Notable Properties/Activities References
N-(4-Acetylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (Target) 4-Methoxyphenyl (position 1); 4-acetylphenyl (carboxamide) N/A Structural basis for antimicrobial/anticancer activity (inferred from analogs); optimized solubility due to methoxy and acetyl groups.
N-(4-Methoxyphenyl)-1-(4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl (position 1); 4-methoxyphenyl (carboxamide) 82–93% Demonstrated cytotoxicity against cancer cell lines (IC₅₀: 12–18 µM) via apoptosis induction.
N-(3-Fluoro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (B20) Fluorophenyl (carboxamide); pyridineamide side chain 66.4% Antiproliferative activity against breast cancer (MCF-7) with IC₅₀ = 9.3 µM; enhanced binding affinity due to fluorine substituents.
1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Quinoline-triazole hybrid; 4-methoxybenzyl N/A Multitarget therapeutic effects in Alzheimer’s disease (AD) models; combines cholinesterase inhibition and anti-inflammatory activity.
N-(4-Acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide 3-Chlorophenyl (position 1); 5-amino group N/A Improved metabolic stability compared to non-amino analogs; potential antibacterial applications.
N-(5-Chloro-2-methoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 5-Chloro-2-methoxyphenyl (carboxamide); 4-methoxyphenyl (position 1) N/A Broad-spectrum antifungal activity (MIC: 2–8 µg/mL); synergistic effects from chloro and methoxy groups.

Physicochemical Properties

  • Solubility : Methoxy and acetyl groups enhance aqueous solubility compared to purely hydrophobic analogs (e.g., 4-methylphenyl derivatives) .
  • Thermal Stability : Triazole-carboxamides with aromatic substituents typically exhibit high melting points (>250°C), as seen in .

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